molecular formula C25H25N3O4S2 B2611372 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 900134-84-1

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2611372
CAS No.: 900134-84-1
M. Wt: 495.61
InChI Key: MXDVBLFSTRDTLP-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 5-methoxyindole moiety linked via an ethyl chain to a propanamide group, which is further connected to a thiazolidinone core. The thiazolidinone ring is substituted with a (Z)-4-methoxyphenylmethylidene group at the 5-position and a sulfanylidene (C=S) group at the 2-position.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-31-18-5-3-16(4-6-18)13-22-24(30)28(25(33)34-22)12-10-23(29)26-11-9-17-15-27-21-8-7-19(32-2)14-20(17)21/h3-8,13-15,27H,9-12H2,1-2H3,(H,26,29)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDVBLFSTRDTLP-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes alkylation with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom.

    Thiazolidine Ring Formation: The intermediate is then reacted with a thiazolidine-2,4-dione derivative under basic conditions to form the thiazolidine ring.

    Methoxyphenylmethylidene Introduction: The compound is further reacted with 4-methoxybenzaldehyde in the presence of a base to introduce the methoxyphenylmethylidene group.

    Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The methoxy groups on the indole and phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Features

The compound features:

  • An indole moiety which is known for its diverse biological activities.
  • A thiazolidinone structure that contributes to its potential pharmacological properties.

Anticancer Properties

Research indicates that compounds containing indole and thiazolidinone structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of thiazolidinones can inhibit tumor growth by inducing apoptosis in cancer cells . The specific compound under discussion may similarly interact with cancer cell pathways, potentially leading to therapeutic effects.

Antimicrobial Effects

Compounds with indole structures have been reported to possess antimicrobial properties. The presence of the thiazolidinone moiety may enhance this effect, making the compound a candidate for further studies in antimicrobial drug development .

Synthetic Routes

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The process may include:

  • Formation of the indole derivative through Fischer indole synthesis.
  • Introduction of the thiazolidinone structure via cyclization reactions involving appropriate precursors.
  • Final modifications to achieve the desired functional groups.

Characterization Techniques

Characterization of the synthesized compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify functional groups present in the compound.

Case Study 1: Anticancer Evaluation

A study published in Molecules highlighted the synthesis and evaluation of similar thiazolidinone derivatives for anticancer activity. The results demonstrated that these compounds could effectively inhibit cancer cell proliferation through apoptosis induction .

Case Study 2: Antimicrobial Activity

Research focusing on indole-based compounds has shown promising results against various bacterial strains. The incorporation of a thiazolidinone structure may enhance these antimicrobial properties, warranting further investigation into its efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide would depend on its specific biological target. Generally, compounds with indole and thiazolidine structures can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The methoxy groups may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing its thiazolidinone-propanamide backbone but differing in substituents. Key structural variations influence physicochemical properties, solubility, and hypothesized bioactivity.

Substituent Variations on the Thiazolidinone Core

Compound Name Substituent at Thiazolidinone 5-Position Propanamide Substituent Molecular Formula Molecular Weight Key Properties/Findings
Target Compound (Z)-4-Methoxyphenylmethylidene 2-(5-Methoxyindol-3-yl)ethyl C₂₅H₂₄N₃O₄S₂ 518.60 g/mol Hypothesized enhanced CNS activity due to indole moiety; moderate solubility (predicted) .
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanamide 4-Methylbenzylidene 3-Hydroxyphenyl C₂₀H₁₈N₂O₃S₂ 398.5 g/mol pKa = 9.53 (predicted); higher polarity due to phenolic -OH group.
3-[(5Z)-5-(Thiophen-2-ylMethylidene)-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]-N-Phenylpropanamide Thiophen-2-ylmethylidene Phenyl C₁₈H₁₅N₂O₂S₃ 403.51 g/mol Increased lipophilicity (logP ~3.2); potential for π-π stacking with aromatic targets.
N-[(5Z)-5-(4-Hydroxy-3-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-2-Nitrobenzamide 4-Hydroxy-3-methoxybenzylidene 2-Nitrobenzamide C₁₉H₁₄N₃O₆S₂ 468.46 g/mol Electron-withdrawing nitro group may reduce metabolic stability.

Functional Group Impact on Bioactivity

  • Indole vs. Phenyl/Thiophene Moieties : The target compound’s 5-methoxyindole group may enhance interactions with serotonin or dopamine receptors compared to simpler aryl groups (e.g., phenyl in ). Indole derivatives are often associated with CNS-targeted activity .
  • Methoxy vs. Hydroxy Substituents : The 4-methoxyphenyl group in the target compound likely improves membrane permeability compared to the polar 4-hydroxy analog in .
  • Sulfonamide vs.

Spectral and Physicochemical Data

  • IR/NMR Trends: The thiazolidinone C=O and C=S groups typically absorb at 1680–1700 cm⁻¹ and 1200–1250 cm⁻¹, respectively, as seen in . The indole NH signal in the target compound would appear near δ 10–12 ppm in ¹H-NMR .
  • Solubility : Predicted aqueous solubility for the target compound is lower than hydroxylated analogs (e.g., ) due to the methoxy group’s hydrophobicity.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core linked to an indole moiety, which is known for its biological significance. Its molecular formula is C21H22N4O4SC_{21}H_{22}N_4O_4S with a molecular weight of approximately 442.55 g/mol. The presence of both the indole and thiazolidinone structures suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[...]-propanamide have shown effectiveness against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 1A549 (lung adenocarcinoma)1.61 ± 1.92
Compound 2Jurkat (leukemia)< 10
N-[2-(5-methoxy...]-propanamideVariousTBDCurrent Study

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as Bcl-2 and NF-kB.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties, as evidenced by studies showing a reduction in pro-inflammatory cytokines like TNF-α and IL-6. The thiazolidinone moiety is particularly noted for its ability to inhibit inflammatory pathways.

Antioxidant Properties

Research indicates that compounds with similar structures possess antioxidant capabilities, which are crucial for mitigating oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative damage can influence tumor progression.

Case Studies

  • Thiazolidinone Derivatives : A study by Evren et al. (2019) investigated novel thiazolidinone derivatives for their anticancer activity against A549 and NIH/3T3 cell lines. The results indicated that specific substitutions on the thiazolidinone ring enhanced cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .
  • Indole Moieties in Cancer Therapy : Research has shown that indole derivatives can modulate multiple cellular pathways involved in cancer progression. The integration of the indole structure into the thiazolidinone framework may enhance this effect, providing a multi-targeted approach to cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.